molecular formula C11H15NO B3254299 (S)-2,2-Dimethylchroman-4-amine CAS No. 235423-04-8

(S)-2,2-Dimethylchroman-4-amine

Cat. No. B3254299
CAS RN: 235423-04-8
M. Wt: 177.24 g/mol
InChI Key: YSTIIIRGSQEQNH-VIFPVBQESA-N
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Description

(S)-2,2-Dimethylchroman-4-amine, also known as DMCA, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. DMCA is a chiral molecule that belongs to the class of chromanamines, which are known for their diverse biological activities.

Scientific Research Applications

(S)-2,2-Dimethylchroman-4-amine has been the subject of numerous scientific studies due to its potential therapeutic effects. Research has shown that this compound has anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been found to inhibit the growth of cancer cells and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethylchroman-4-amine is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. This compound has also been found to inhibit the activity of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (S)-2,2-Dimethylchroman-4-amine in lab experiments is its low toxicity. This compound has been found to be relatively safe even at high doses. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer.

Future Directions

There are many potential future directions for research on (S)-2,2-Dimethylchroman-4-amine. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Additionally, research could be conducted to explore the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.

properties

IUPAC Name

(4S)-2,2-dimethyl-3,4-dihydrochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTIIIRGSQEQNH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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